molecular formula C10H12O4 B045462 Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate CAS No. 122743-18-4

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate

Cat. No.: B045462
CAS No.: 122743-18-4
M. Wt: 196.2 g/mol
InChI Key: IXDRYSIPXMREGK-DTWKUNHWSA-N
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Description

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H12O4. It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which make it a versatile intermediate in various chemical and biological processes.

Properties

IUPAC Name

methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRYSIPXMREGK-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate in the synthesis of (+)-(3R,4S,5R,7S)-neoclausenamide?

A1: this compound serves as a crucial starting material in the asymmetric total synthesis of (+)-(3R,4S,5R,7S)-neoclausenamide. [] This specific stereoisomer of the compound allows for the controlled construction of the desired stereochemistry in the final product, which is critical for its biological activity. The synthesis reported achieved a 22.0% overall yield, demonstrating the effectiveness of using this starting material. []

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